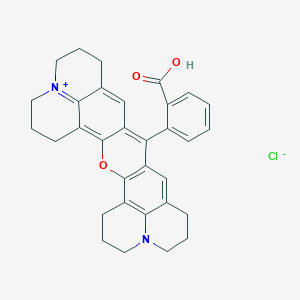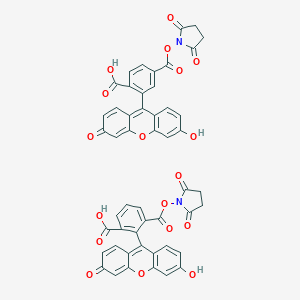
6-Thioguanosin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
6-Thioguanosin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz bei der Synthese anderer schwefelhaltiger Nukleoside und Nukleotide verwendet.
Biologie: this compound wird in Studien zu Nukleinsäureinteraktionen und -modifikationen eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen in erster Linie durch die Einarbeitung in Nukleinsäuren. Sobald es in DNA oder RNA eingebaut ist, kann es die normale Basenpaarung stören und die Synthese und Funktion von Nukleinsäuren beeinträchtigen. Diese Störung kann zum Zelltod führen, was this compound zu einem potenten antineoplastischen Mittel macht . Darüber hinaus kann this compound verschiedene Enzyme hemmen, die am Nukleinsäurestoffwechsel beteiligt sind, was zu seinen zytotoxischen Wirkungen beiträgt .
Wirkmechanismus
Target of Action
The primary target of 6-Thioguanosine is the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis .
Mode of Action
6-Thioguanosine interacts with HGPRTase and is converted into 6-thioguanosine monophosphate (TGMP) . TGMP is further metabolized into its diphosphate (TGDP) and triphosphate (TGTP) forms, collectively known as 6-thioguanine nucleotides (6-TGN) . These 6-TGNs exert cytotoxic effects on cells through two primary mechanisms:
- They incorporate into DNA during the synthesis phase (S-phase) of the cell cycle .
- They inhibit the GTP-binding protein (G protein) Rac1, which regulates the Rac/Vav pathway .
Biochemical Pathways
The biochemical pathways affected by 6-Thioguanosine primarily involve DNA synthesis and the Rac/Vav pathway . The incorporation of 6-TGNs into DNA disrupts normal DNA replication and transcription, leading to DNA strand breaks . The inhibition of the Rac1 GTPase disrupts the regulation of the Rac/Vav pathway, which can lead to cytotoxic effects in cells .
Pharmacokinetics
The bioavailability of 6-Thioguanosine is influenced by its metabolism by HGPRTase . After conversion to TGMP, it accumulates in cells and inhibits the conversion of inosinic acid to xanthylic acid
Result of Action
The molecular and cellular effects of 6-Thioguanosine’s action include DNA damage, disruption of normal cell cycle progression, and cell death . The incorporation of 6-TGNs into DNA can trigger the post-replicative mismatch repair (MMR) pathway, leading to cell death . Additionally, the inhibition of the Rac1 GTPase can have cytotoxic effects on cells .
Action Environment
The action, efficacy, and stability of 6-Thioguanosine can be influenced by various environmental factors. For instance, resistance to 6-Thioguanosine can develop due to the expression of the salvage pathway enzyme HGPRT . Furthermore, the presence of 6-Thioguanosine can diminish the thermodynamic stability of RNA duplexes, depending on its position within the duplexes and the sequence of adjacent base pairs .
Biochemische Analyse
Biochemical Properties
6-Thioguanosine interacts with the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and gets converted into 6-thioguanosine monophosphate (TGMP) . The presence of 6-thioguanosine diminishes the thermodynamic stability of RNA duplexes . When placed at a dangling end, a 6-thioguanosine residue actually exerts a weak stabilizing effect .
Cellular Effects
6-Thioguanosine has been shown to have significant effects on various types of cells and cellular processes. It has been found to be effective against thiopurine-resistant leukemia and breast cancer cells . The cytotoxic effects of 6-thioguanosine are partly mediated by the metabolite 6-thioguanosine 5’-triphosphate, which inhibits the function of the small GTPase Rac1, leading to apoptosis of activated T cells .
Molecular Mechanism
6-Thioguanosine is a 6-thiopurine analogue of the naturally occurring purine bases hypoxanthine and guanine. Intracellular activation results in its incorporation into DNA as a false purine base . An additional cytotoxic effect is related to its incorporation into RNA . It competes with hypoxanthine and guanine for the enzyme HGPRTase and is itself converted to 6-thioguanilyic acid (TGMP), which reaches high intracellular concentrations at therapeutic doses .
Temporal Effects in Laboratory Settings
The presence of 6-thioguanosine causes only minor distortions in the overall structure of duplex DNA, these changes create the environment for cytotoxicity . The effects of 6-thioguanosine on purine biosynthesis and cell viability have been examined in H.Ep. 2 cells grown in culture .
Metabolic Pathways
6-Thioguanosine is converted by the enzyme HGPRTase to 6-thioguanosine monophosphate (TGMP). The biologically active compounds are deoxy-thioguanosine triphosphate (TdGTP) and thioguanosine triphosphate (TGTP) .
Subcellular Localization
The subcellular localization of 6-Thioguanosine is not explicitly documented. Given its incorporation into DNA and RNA, it can be inferred that it localizes to the nucleus where these molecules reside .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thioguanosine can be synthesized through various methods. One common approach involves the reaction of guanosine with thiophosphoryl chloride in the presence of a base, such as pyridine. The reaction typically occurs under mild conditions and results in the substitution of the oxygen atom at the 6-position of guanosine with a sulfur atom, forming thioguanosine .
Industrial Production Methods: Industrial production of thioguanosine often involves large-scale synthesis using similar chemical reactions. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 6-Thioguanosin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Natriumborhydrid erreicht werden.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen das Schwefelatom durch andere funktionelle Gruppen ersetzt wird.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone und verschiedene substituierte Derivate von this compound.
Vergleich Mit ähnlichen Verbindungen
6-Thioguanosin ähnelt anderen Thiopurinen wie Thioguanin und Mercaptopurin. Es zeichnet sich durch seine spezifische Schwefelsubstitution an der 6-Position von Guanosin aus. Diese Substitution verleiht this compound spezifische chemische Eigenschaften und biologische Aktivitäten .
Ähnliche Verbindungen:
Eigenschaften
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDJAMXESTUWLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903307 | |
| Record name | NoName_3952 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20903307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32976-84-4, 26017-62-9, 32865-28-4, 7602-04-2, 85-31-4 | |
| Record name | MLS000738229 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Purine-6-thiol, monohydrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC109159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89218 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Thioguanosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine](/img/structure/B559636.png)


![1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B559646.png)
